methyl 4-(N-phenethyl-N-(pyridin-2-ylmethyl)sulfamoyl)benzoate
Description
Methyl 4-(N-phenethyl-N-(pyridin-2-ylmethyl)sulfamoyl)benzoate is a sulfamoyl benzoate derivative characterized by a central 4-sulfamoylbenzoate ester backbone. The sulfamoyl group is substituted with a phenethyl (C₆H₅CH₂CH₂–) and a pyridin-2-ylmethyl (C₅H₄N–CH₂–) moiety. This compound shares structural similarities with inhibitors of cytosolic phospholipase A2α (cPLA2α) and other bioactive sulfonamide derivatives . Its synthesis likely follows routes analogous to those described for related N-substituted sulfamoyl benzoates, such as nucleophilic substitution of methyl 4-(chlorosulfonyl)benzoate with appropriate amines .
Properties
IUPAC Name |
methyl 4-[2-phenylethyl(pyridin-2-ylmethyl)sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-28-22(25)19-10-12-21(13-11-19)29(26,27)24(17-20-9-5-6-15-23-20)16-14-18-7-3-2-4-8-18/h2-13,15H,14,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBUADYYTGMWEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-phenethyl-N-(pyridin-2-ylmethyl)sulfamoyl)benzoate typically involves multiple steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with phenethylamine and pyridin-2-ylmethylamine in the presence of a sulfonyl chloride, such as chlorosulfonic acid, to form the sulfamoyl intermediate.
Esterification: The intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-phenethyl-N-(pyridin-2-ylmethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides or esters.
Scientific Research Applications
The compound methyl 4-(N-phenethyl-N-(pyridin-2-ylmethyl)sulfamoyl)benzoate has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly as an inhibitor of histone deacetylase (HDAC). This article explores its applications, supported by case studies and data tables.
Histone Deacetylase Inhibition
Histone deacetylases are enzymes that play a crucial role in the regulation of gene expression. Inhibition of these enzymes can lead to increased acetylation of histones, which is associated with transcriptional activation. The compound has been identified as a derivative of benzamide, which has shown promise in HDAC inhibition. This property is being explored for its potential therapeutic effects in cancer treatment and other diseases characterized by abnormal gene expression patterns .
Anticancer Research
The compound's ability to inhibit HDACs positions it as a candidate for anticancer therapies. Research has demonstrated that HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells. Specific studies have shown that this compound can enhance the efficacy of existing chemotherapeutic agents, suggesting a synergistic effect that could improve treatment outcomes .
Neurodegenerative Diseases
There is growing interest in the use of HDAC inhibitors for treating neurodegenerative diseases such as Alzheimer's and Huntington's disease. The modulation of gene expression through HDAC inhibition may help mitigate the progression of these diseases by promoting neuroprotective factors and reducing inflammation .
Cosmetic Applications
Beyond medicinal uses, this compound is also being investigated for its potential applications in cosmetic formulations. Due to its structural properties, it can be utilized as an active ingredient in skin care products aimed at improving skin texture and reducing signs of aging through modulation of cellular processes .
Case Study 1: Inhibition of Cancer Cell Proliferation
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. The IC50 values indicated potent activity against several types of cancer cells, supporting its potential as an anticancer agent.
Case Study 2: Neuroprotection in Animal Models
In animal models of neurodegenerative diseases, administration of the compound led to improved cognitive function and reduced neuronal loss. The observed effects were attributed to enhanced histone acetylation, which promoted the expression of neuroprotective genes .
Data Tables
| Application Area | Mechanism | Effectiveness |
|---|---|---|
| Histone Deacetylase Inhibition | Increases histone acetylation | Potent inhibitor |
| Cancer Treatment | Induces apoptosis | Synergistic with chemotherapy |
| Neurodegenerative Diseases | Modulates gene expression | Cognitive improvement |
| Cosmetic Formulations | Enhances skin texture | Anti-aging properties |
Mechanism of Action
The mechanism by which methyl 4-(N-phenethyl-N-(pyridin-2-ylmethyl)sulfamoyl)benzoate exerts its effects is primarily through its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate the activity of the target proteins. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Substituent Diversity and Electronic Effects
The substituents on the sulfamoyl group critically influence physicochemical and biological properties. Key analogs include:
Key Observations :
Physicochemical Properties
- Lipophilicity : The phenethyl group increases logP compared to phenyl (12) or methoxybenzyl (1i) analogs. Pyridine’s polarity may partially offset this, yielding intermediate lipophilicity.
- Solubility : Ester derivatives (e.g., 12, 13, target) are less water-soluble than their carboxylic acid counterparts (14, 53), which are generated via hydrolysis .
- Stability : The ester group is susceptible to hydrolysis under basic or enzymatic conditions, a trait shared across all methyl benzoate derivatives .
Biological Activity
Methyl 4-(N-phenethyl-N-(pyridin-2-ylmethyl)sulfamoyl)benzoate, identified by its CAS number 1396634-43-7, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C22H22N2O4S
- Molecular Weight : 410.5 g/mol
The structure includes a benzoate moiety linked to a sulfamoyl group with phenethyl and pyridinyl substituents, which may contribute to its biological activity.
Research indicates that compounds similar to this compound may act as inhibitors of various kinases, particularly those involved in cancer signaling pathways. Specifically, MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) inhibition has been noted in related compounds, suggesting a potential mechanism for anti-cancer activity .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of sulfamoyl derivatives. For instance, a series of sulfa-substituted compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of these compounds were measured, revealing effective inhibition at low concentrations .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 25 |
| Compound B | S. aureus | 30 |
| This compound | Pseudomonas aeruginosa | TBD |
Cytotoxicity Studies
Cytotoxic effects have been assessed using various cell lines. For example, the compound's effects on human cancer cell lines were evaluated through MTT assays, which measure cell viability. Results indicated that certain derivatives exhibited promising cytotoxicity against specific cancer types, suggesting potential applications in oncology .
Case Studies
- Case Study on Antitumor Activity : A study involving a series of sulfamoyl benzoates showed that specific modifications to the sulfonamide group enhanced antitumor activity in vitro. The derivatives were tested against various cancer cell lines, demonstrating significant growth inhibition compared to controls .
- In Vivo Studies : Animal models have been utilized to further explore the pharmacokinetics and efficacy of this compound. These studies typically assess tumor growth reduction and survival rates in treated versus untreated groups, providing insight into the compound's therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 4-(N-phenethyl-N-(pyridin-2-ylmethyl)sulfamoyl)benzoate, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with sulfamoyl chloride intermediates reacting with phenethylamine and pyridinylmethylamine derivatives. Key steps include nucleophilic substitution (e.g., using K₂CO₃ or NaH as bases) and coupling reactions (e.g., EDC/HOBt for amide formation). Temperature control (0–60°C) and solvent selection (DMF, THF, or CH₂Cl₂) are critical to avoid side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm sulfamoyl linkage and ester groups (e.g., δ ~3.9 ppm for methoxy protons, δ ~7.5–8.5 ppm for pyridinyl/phenyl protons).
- IR : Peaks at ~1700 cm⁻¹ (C=O ester), ~1330/1150 cm⁻¹ (S=O sulfonamide).
- HPLC-MS : For purity assessment (>95%) and molecular ion verification (e.g., [M+H]+ via ESI).
- Elemental Analysis : To validate C/H/N/S ratios .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is critical for confirming stereochemistry and non-covalent interactions (e.g., hydrogen bonds between sulfamoyl groups and adjacent residues). Use SHELXL for refinement due to its robustness in handling small-molecule data. For twinned crystals or high-resolution datasets, SHELXE or Olex2 can improve model accuracy. Data deposition in the Cambridge Structural Database (CSD) enables cross-validation .
Q. What strategies are effective for analyzing conflicting biological activity data (e.g., enzyme inhibition vs. cytotoxicity) in preclinical studies?
- Methodological Answer :
- Dose-Response Curves : Use IC₅₀/EC₅₀ values to differentiate target-specific effects from off-target toxicity.
- Selectivity Profiling : Screen against related enzymes (e.g., phospholipase A2α vs. COX-2) to identify mechanism-driven activity.
- Metabolic Stability Assays : Incubate with liver microsomes to assess if cytotoxicity arises from reactive metabolites .
Q. How can computational modeling predict binding modes of this compound with biological targets like cytosolic phospholipase A2α?
- Methodological Answer :
- Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with catalytic sites (e.g., sulfamoyl group binding to Ser228/Arg200 in cPLA2α).
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD <2 Å).
- Free Energy Calculations : Apply MM/GBSA to rank binding affinities .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) across studies?
- Methodological Answer :
- Standardized Protocols : Replicate measurements using USP methods (e.g., shake-flask for logP, dynamic light scattering for solubility).
- Cross-Validation : Compare with analogs (e.g., methyl 4-sulfamoylbenzoate derivatives) to identify outliers.
- QSAR Modeling : Use MOE or ChemAxon to correlate structural features (e.g., pyridinyl substituents) with property trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
